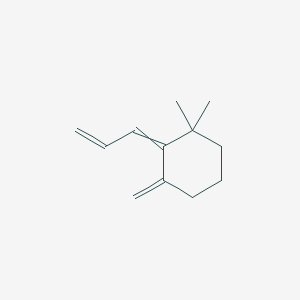
1,1-Dimethyl-3-methylidene-2-(prop-2-en-1-ylidene)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-3-methylidene-2-(prop-2-en-1-ylidene)cyclohexane is a complex organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This particular compound is characterized by its unique structural features, including multiple double bonds and substituents, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-3-methylidene-2-(prop-2-en-1-ylidene)cyclohexane typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Cyclohexane Ring: The initial step involves the formation of the cyclohexane ring through a cyclization reaction. This can be achieved using a Diels-Alder reaction, where a diene and a dienophile react to form the six-membered ring.
Introduction of Double Bonds: The next step involves the introduction of double bonds at specific positions on the cyclohexane ring. This can be accomplished through dehydrogenation reactions using catalysts such as palladium or platinum.
Addition of Substituents: The final step involves the addition of the methylidene and prop-2-en-1-ylidene groups to the cyclohexane ring. This can be achieved through alkylation reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethyl-3-methylidene-2-(prop-2-en-1-ylidene)cyclohexane undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form epoxides or other oxygen-containing derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives. Common reducing agents include hydrogen gas in the presence of a metal catalyst.
Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and metal catalysts.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum).
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, alkoxide).
Major Products Formed
Oxidation: Epoxides, alcohols, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives, substituted cyclohexanes.
Aplicaciones Científicas De Investigación
1,1-Dimethyl-3-methylidene-2-(prop-2-en-1-ylidene)cyclohexane has several scientific research applications, including:
Chemistry: The compound is used as a model system for studying reaction mechanisms and kinetics in organic chemistry. Its unique structure makes it an interesting subject for theoretical and computational studies.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a lead compound for drug development. Its derivatives may serve as scaffolds for designing new therapeutic agents.
Industry: The compound is used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its unique structure makes it valuable for developing new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethyl-3-methylidene-2-(prop-2-en-1-ylidene)cyclohexane involves its interaction with specific molecular targets and pathways. The compound’s double bonds and substituents allow it to participate in various chemical reactions, including:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways.
Pathways Involved: The compound can influence signaling pathways, such as those involved in cell proliferation and apoptosis. Its derivatives may act as inhibitors or activators of key signaling molecules.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane: A simple cycloalkane with no double bonds or substituents.
1,1-Dimethylcyclohexane: A cyclohexane derivative with two methyl groups at the 1-position.
3-Methylidene-2-(prop-2-en-1-ylidene)cyclohexane: A cyclohexane derivative with similar double bonds and substituents.
Uniqueness
1,1-Dimethyl-3-methylidene-2-(prop-2-en-1-ylidene)cyclohexane is unique due to its combination of double bonds and substituents, which confer distinct chemical properties. Its structure allows it to participate in a wide range of chemical reactions, making it valuable for research and industrial applications.
Propiedades
Número CAS |
99647-15-1 |
|---|---|
Fórmula molecular |
C12H18 |
Peso molecular |
162.27 g/mol |
Nombre IUPAC |
1,1-dimethyl-3-methylidene-2-prop-2-enylidenecyclohexane |
InChI |
InChI=1S/C12H18/c1-5-7-11-10(2)8-6-9-12(11,3)4/h5,7H,1-2,6,8-9H2,3-4H3 |
Clave InChI |
IISGHHDQOHCLNK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(=C)C1=CC=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


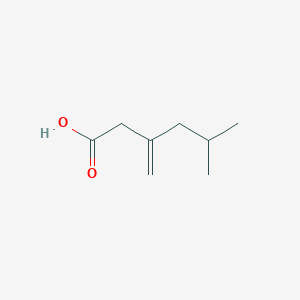

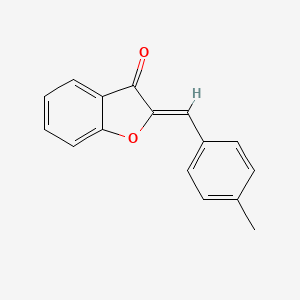
![6-(Prop-1-en-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14352410.png)
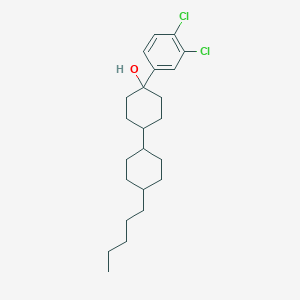
![2,2'-Disulfanediylbis[N-(hepta-1,6-dien-4-yl)aniline]](/img/structure/B14352434.png)
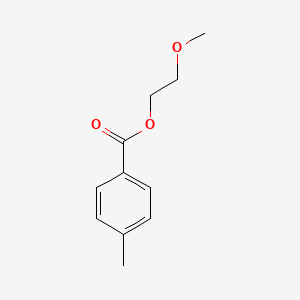
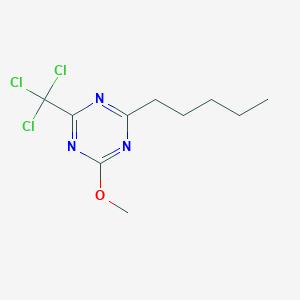
![2-{4-[(3,4-Dimethoxyphenyl)methyl]-2-methylpiperazin-1-yl}pyrimidine](/img/structure/B14352451.png)
![4-[2-(3-Methyl-2-oxo-cyclohexyl)-2-oxo-ethyl]piperidine-2,6-dione](/img/structure/B14352454.png)
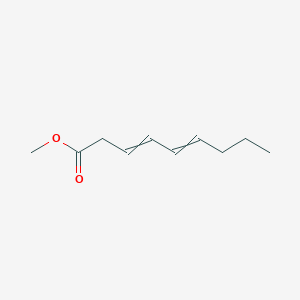
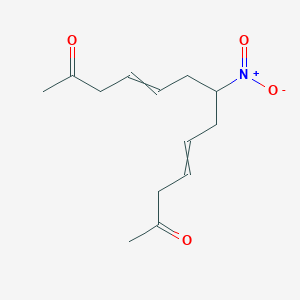
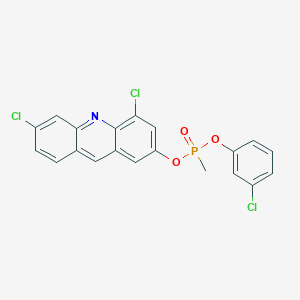
![N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide](/img/structure/B14352472.png)
